molecular formula C13H16N2 B1277794 4-(Piperidin-1-ylmethyl)benzonitrile CAS No. 727733-92-8

4-(Piperidin-1-ylmethyl)benzonitrile

Cat. No.: B1277794
CAS No.: 727733-92-8
M. Wt: 200.28 g/mol
InChI Key: JOGVBKNLRQCYKS-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)benzonitrile, also known as 4-PMBN, is an organic compound with a molecular formula of C10H13N. It is a colourless solid that is used in various scientific research applications. 4-PMBN is a versatile compound that is used in a variety of fields, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

1. Histamine H3 Antagonists

4-(Piperidin-1-ylmethyl)benzonitrile derivatives have been explored as potent H3 antagonists. Studies have demonstrated their effectiveness in vitro at the human H(3) receptor, indicating their potential in therapies targeting histamine-related pathways (Dvorak et al., 2005).

2. DNA Cleavage Properties

Research on novel compounds, including this compound derivatives, has shown their capability in cleaving DNA, especially under irradiation. This suggests their potential application in photodynamic therapy and other treatments requiring DNA interaction (Özel et al., 2019).

3. Catalytic Activity

The synthesis and structural analysis of this compound derivatives have provided insights into their catalytic properties. Quantum chemical methods have been used to calculate their energy and structural characteristics, suggesting potential applications in catalysis and material science (Tkachev et al., 2017).

4. Serotonin 4 Receptor Agonists

Benzamide derivatives of this compound have been synthesized and evaluated for their effects on gastrointestinal motility. They have been identified as selective serotonin 4 receptor agonists, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2004).

5. Anti-arrhythmic Activity

Certain this compound derivatives have shown significant anti-arrhythmic activity. This finding opens up avenues for the development of new therapeutic agents for treating cardiac arrhythmias (Abdel‐Aziz et al., 2009).

6. HCV Inhibition

Studies have identified this compound derivatives as effective inhibitors of the Hepatitis C virus (HCV). These compounds have shown promise in blocking HCV replication, suggesting their potential in treating HCV infections (Jiang et al., 2020).

7. Anti-bacterial Properties

N-substituted derivatives of this compound have been studied for their anti-bacterial properties. These compounds have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

8. Antitubercular Agents

Derivatives of this compound have been developed and evaluated as antitubercular agents. Their pharmacokinetic profiles and activity against Mycobacterium tuberculosis suggest their potential use in tuberculosis therapy (Revathi et al., 2015).

9. Antiproliferative Activity

Research has been conducted on novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives, showing considerable antiproliferative activity against various human cancer cell lines. This suggests their potential in cancer treatment (Harishkumar et al., 2018).

10. Electrolyte Additive in Batteries

This compound derivatives have been studied as novel electrolyte additives in high voltage lithium-ion batteries, improving cyclic stability and capacity retention (Huang et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-4-6-13(7-5-12)11-15-8-2-1-3-9-15/h4-7H,1-3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGVBKNLRQCYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428761
Record name 4-(piperidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727733-92-8
Record name 4-(piperidin-1-ylmethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, add sodium cyanoborohydride (5.77 g, 91.6 mmol) to a solution of 4-cyanobenzaldehyde (3 g, 22.9 mmol), piperidine (5.84 g, 68.7 mmol) and acetic acid (2.75 g, 45.8 mmol) in methanol (30 mL) at 0° C. with stirring. Warm the mixture to room temperature and stir overnight. Add water (100 mL), saturated aqueous K2CO3 (50 mL), and extract with DCM. Wash the combined organic extracts with water and brine. Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel (400 g) eluting with hexane/EtOAc (1:0 to 4:1 gradient) to obtain the desired intermediate as a clear oil (2.48 g, 54%). MS (APCI+) m/z: 201 (M+H)+.
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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